(3-(sec-Butyl)phenyl)boronic acid
Description
Properties
Molecular Formula |
C10H15BO2 |
|---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-butan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8,12-13H,3H2,1-2H3 |
InChI Key |
QZWFUFQWGUVPPT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)CC)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Strategic Application of (3-(sec-Butyl)phenyl)boronic Acid in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Arylboronic Acids in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds. [1][2]Central to this transformation are organoboron compounds, particularly arylboronic acids, which are valued for their stability, low toxicity, and broad functional group tolerance. [3][4]Among the vast arsenal of available arylboronic acids, those bearing sterically demanding substituents play a crucial role in the construction of complex, three-dimensional molecular architectures often found in pharmaceuticals and advanced materials. [5][6]This guide focuses on a specific, yet increasingly important building block: (3-(sec-Butyl)phenyl)boronic acid . The presence of the sec-butyl group at the meta position introduces significant steric hindrance, which profoundly influences its reactivity and selectivity in cross-coupling reactions, presenting both challenges and opportunities for the synthetic chemist. This document provides a comprehensive technical overview of the synthesis and application of this compound, with a particular focus on leveraging its unique properties in the Suzuki-Miyaura coupling for the preparation of intricate biaryl structures.
Synthesis of this compound: A Practical Approach
While this compound is commercially available (CAS 1426943-37-4), an understanding of its synthesis is crucial for researchers who may need to prepare it in-house or modify the substitution pattern. A common and reliable method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent with a borate ester, followed by hydrolysis. [7]A plausible synthetic route to this compound is outlined below, starting from the preparation of the corresponding aryl bromide precursor.
Step 1: Synthesis of the Precursor, 1-Bromo-3-(sec-butyl)benzene
The synthesis of the requisite aryl bromide can be achieved via Friedel-Crafts alkylation of benzene followed by bromination. The alkylation introduces the sec-butyl group, and subsequent bromination, directed by the alkyl substituent, can yield the desired 3-substituted product among other isomers, which would then require purification.
Alternatively, a more controlled synthesis can be envisaged starting from a pre-functionalized benzene derivative to ensure the correct substitution pattern.
Diagram: Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step 2: Borylation to Yield this compound
The conversion of 1-bromo-3-(sec-butyl)benzene to the corresponding boronic acid is typically achieved through a lithium-halogen exchange or Grignard formation, followed by quenching with a trialkyl borate and subsequent acidic workup.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of sterically hindered arylboronic acids.
-
Preparation of the Organometallic Reagent: To a solution of 1-bromo-3-(sec-butyl)benzene (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 equiv) dropwise. Stir the reaction mixture at this temperature for 1 hour.
-
Borylation: To the resulting solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of 2 M hydrochloric acid. Stir vigorously for 1-2 hours.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate in the presence of a base. [1][2]The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations with Sterically Hindered Substrates
The bulky sec-butyl group in this compound can significantly impact the efficiency of the Suzuki-Miyaura coupling. Steric hindrance can slow down both the transmetalation and reductive elimination steps of the catalytic cycle. [5][8]To overcome these challenges, careful selection of the catalyst, ligand, and reaction conditions is paramount.
Key Considerations:
-
Catalyst and Ligand: For sterically demanding couplings, palladium catalysts bearing bulky, electron-rich phosphine ligands are often employed. [5][9]Ligands such as SPhos, XPhos, or Buchwald-type ligands can promote the challenging oxidative addition and reductive elimination steps. [8]N-heterocyclic carbene (NHC) ligands have also shown great promise in facilitating the coupling of hindered substrates. [6][10]* Base and Solvent: The choice of base is critical for the activation of the boronic acid. [11]Stronger bases like potassium phosphate or cesium carbonate are often more effective than weaker bases for hindered couplings. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water, also plays a crucial role in facilitating the reaction. [1]
A Representative Suzuki-Miyaura Protocol
The following is a detailed protocol for a representative Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the appropriate ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 10:1 mixture of toluene and water). Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica gel.
Data Presentation: Expected Reactivity and Scope
The following table summarizes the expected outcomes for the Suzuki-Miyaura coupling of this compound with various aryl halides, based on literature precedents for similarly hindered boronic acids.
| Entry | Aryl Halide Partner | Catalyst/Ligand System | Base | Solvent | Expected Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85-95 |
| 2 | 2-Bromotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 70-85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90-98 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH/H₂O | 60-75 |
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules such as carbohydrates and proteins. [3][12][13]The incorporation of a (3-sec-butyl)phenyl moiety via Suzuki-Miyaura coupling can be a strategic approach to introduce lipophilicity and steric bulk into a drug candidate, potentially enhancing its binding affinity, selectivity, and pharmacokinetic properties.
While specific examples of pharmacologically active compounds derived from this compound are not prevalent in the current literature, the general utility of sterically hindered biaryl scaffolds in drug design is well-established. These motifs are present in a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and central nervous system agents. The ability to efficiently synthesize these structures using building blocks like this compound is therefore of high value to the drug development community.
Conclusion
This compound is a valuable, sterically hindered building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. While its steric bulk presents challenges, these can be overcome through the judicious selection of modern catalytic systems employing bulky, electron-rich ligands. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
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- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). A new class of palladium catalysts for the Suzuki-Miyaura cross-coupling of aryl chlorides. Organic Letters, 4(23), 4053–4056.
-
Brainly. (2023, September 27). What reagents are necessary to prepare 1-bromo-3-isobutylbenzene from benzene? Retrieved from [Link]
- Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2006). A General and Efficient Method for the Palladium-Catalyzed Suzuki−Miyaura Coupling of 2-Heterocyclic Chlorides.
- D'yakonov, V. A., Kovyazin, P. V., Dzhemilev, U. M. (2014). Boron compounds in the synthesis of natural products and their analogs. Russian Chemical Reviews, 83(10), 883–912.
- Tripathy, R., & Chuan-Fa, L. (2018). Recent Advances in the Application of Boronic Acids in Medicinal Chemistry. Current Organic Chemistry, 22(16), 1546-1569.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
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PubChem. (n.d.). 3-(sec-Butyl)bromobenzene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
-
ACS Omega. (2018, October 18). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. Retrieved from [Link]
-
Scientific Reports. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101784507A - The preparation method of sec-butylbenzene.
- European Patent Office. (n.d.). EP 0475687 A1 - Catalytic process for production of sec-butylbenzene.
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Methodological & Application
Application Note: A Strategic Protocol for the Suzuki-Miyaura Cross-Coupling of (3-(sec-Butyl)phenyl)boronic Acid
Abstract: The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful implementation of this reaction using (3-(sec-Butyl)phenyl)boronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, offer strategic guidance on component selection tailored to this sterically influenced substrate, and present a detailed, field-proven experimental protocol. The causality behind each experimental choice is explained to empower users to not only replicate the procedure but also to adapt it logically for related synthetic challenges.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The power of the Suzuki-Miyaura reaction lies in a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states to orchestrate the coupling of an organoboron species with an organic halide.[4][5] A thorough understanding of this cycle is paramount for rational optimization and troubleshooting. The process is universally accepted to proceed via three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]
-
Oxidative Addition: The cycle initiates with the insertion of the active, coordinatively unsaturated Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., an aryl bromide). This irreversible step forms a new, square-planar Pd(II) complex.[1][6] The efficiency of this step is highly dependent on the ligand and the nature of the halide (I > Br > OTf >> Cl).[8]
-
Transmetalation: This is the crucial bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. The reaction requires activation of the boronic acid by a base to form a more nucleophilic boronate species (-B(OH)₃⁻).[3] This boronate then coordinates to the palladium(II) complex, displacing the halide and subsequently transferring the aryl group to the palladium.
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[1][6] Bulky, electron-donating ligands are known to accelerate this final, product-releasing step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Considerations for Coupling this compound
The meta-substituted sec-butyl group on the phenylboronic acid introduces moderate steric bulk that must be considered for optimal reaction outcomes.[9] While less demanding than an ortho substituent, this feature directly informs the selection of the catalyst system.
-
Catalyst & Ligand Selection (The "Why"): For sterically hindered or electronically challenging substrates, the choice of ligand is critical.[4] Standard ligands like PPh₃ may prove insufficient. We recommend the use of modern, bulky, and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, or RuPhos). These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly active in the oxidative addition step.[5] Furthermore, their steric bulk facilitates the final reductive elimination step, preventing catalyst decomposition and improving product turnover.[1] Using an air-stable Pd(II) precatalyst (e.g., XPhos-Pd-G3) is highly advised. These "precatalysts" are not the active catalytic species but generate the active Pd(0) complex reliably and stoichiometrically under the reaction conditions, improving reproducibility and simplifying handling.[10][11]
-
Base and Solvent System (The "Why"): A moderately strong inorganic base is required to form the boronate intermediate essential for transmetalation.[3] Potassium phosphate (K₃PO₄) is an excellent choice as it exhibits good solubility in mixed aqueous/organic solvents and is effective without being overly harsh, which could degrade sensitive functional groups. A solvent system of 1,4-dioxane and water is standard. The organic solvent solubilizes the substrates and catalyst, while the water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[1]
Detailed Experimental Protocol
This protocol describes the coupling of this compound with 4-bromoanisole as a representative aryl halide.
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All manipulations involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere.
Materials & Equipment:
-
This compound
-
4-Bromoanisole
-
XPhos Pd G3 (or similar advanced precatalyst)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous (Sure/Seal™ or freshly distilled)
-
Deionized water, degassed
-
Ethyl acetate (EtOAc), reagent grade
-
Brine (saturated aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Oven-dried round-bottom flask or reaction vial with a magnetic stir bar
-
Septa, needles, and syringes
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Reagent Stoichiometry
| Reagent | M.W. ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| 4-Bromoanisole | 187.04 | 1.0 | 1.0 | 187 mg |
| This compound | 178.05 | 1.2 | 1.2 | 214 mg |
| XPhos Pd G3 | 873.62 | 0.02 | 0.02 (2 mol%) | 17.5 mg |
| Potassium Phosphate (K₃PO₄) | 212.27 | 2.0 | 2.0 | 425 mg |
| 1,4-Dioxane (anhydrous, degassed) | - | - | - | 5.0 mL |
| Water (degassed) | - | - | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg), this compound (214 mg), XPhos Pd G3 (17.5 mg), and potassium phosphate (425 mg).[10]
-
Inert Atmosphere: Seal the flask with a rubber septum. Using a needle connected to a Schlenk line, evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure a fully inert atmosphere.[10]
-
Solvent Addition: Using a syringe, add the degassed 1,4-dioxane (5.0 mL) followed by the degassed water (1.0 mL). The mixture may be a suspension.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Reaction Monitoring (Optional): The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot (via syringe), quenching it with water, extracting with EtOAc, and analyzing by GC-MS.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Quench the reaction by adding 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[12]
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
Caption: A streamlined workflow for the Suzuki-Miyaura cross-coupling protocol.
Troubleshooting and Field-Proven Insights
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. 2. Insufficient degassing of solvents. 3. Base is old or hydrated. 4. Aryl halide is unreactive (e.g., a chloride). | 1. Use a fresh bottle of precatalyst; ensure proper inert technique. 2. Degas solvents thoroughly by sparging with argon for 20-30 minutes. 3. Use freshly opened or dried base. 4. For aryl chlorides, a stronger base (e.g., K-OtBu), higher temperature, and a more electron-rich ligand may be required.[6] |
| Protodeboronation | Cleavage of the C-B bond by a proton source, leading to (sec-Butyl)benzene byproduct.[4] This can be exacerbated by excess water or high temperatures. | 1. Minimize the amount of water or use a different base/solvent system (e.g., CsF in THF). 2. Ensure the boronic acid is of high quality. 3. Avoid unnecessarily long reaction times or excessive heat. |
| Homocoupling of Boronic Acid | Presence of oxygen can lead to Pd(II)-mediated homocoupling of the boronic acid to form 3,3'-di(sec-butyl)biphenyl.[1] | 1. Ensure the reaction is rigorously deoxygenated before heating. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a high-quality precatalyst that minimizes the presence of free Pd(II) at the start of the reaction. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. [Link]
-
ChemRxiv. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ChemRxiv. (2022). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
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YouTube. (2020, July 11). Suzuki Coupling. [Link]
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Chemical Society Reviews (RSC Publishing). (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
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ResearchGate. (2025, September 27). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PMC. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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MDPI. (2010, August 23). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. [Link]
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UCL Discovery. (2015). Applications of Boronic Acids in Organic Synthesis. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Arylation with 3-sec-Butylphenylboronic Acid
Introduction: The Strategic Value of the 3-sec-Butylphenyl Moiety
In the landscape of modern drug discovery and medicinal chemistry, the precise installation of specific lipophilic groups is a cornerstone of molecular design. The 3-sec-butylphenyl substituent, in particular, offers a unique combination of moderate steric bulk and lipophilicity that can significantly enhance a molecule's pharmacokinetic profile, including its metabolic stability and membrane permeability. Fragment-based drug design (FBDD) has emerged as a powerful strategy, and building blocks like 3-sec-butylphenylboronic acid are invaluable tools for exploring chemical space and optimizing lead compounds.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the crucial carbon-carbon bond between this boronic acid and various aryl or heteroaryl halides, a transformation essential for the synthesis of novel therapeutics and complex organic materials.[3][4]
This guide provides an in-depth examination of the palladium-catalyzed arylation using 3-sec-butylphenylboronic acid. We will dissect the mechanistic nuances, address the specific challenges posed by this sterically demanding reagent, and present a robust, field-proven protocol for its successful implementation.
Mechanism and Key Considerations for Sterically Hindered Coupling
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is critical to troubleshooting and optimizing the reaction, especially when dealing with sterically hindered substrates.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[5] For less reactive aryl chlorides, this step can be rate-limiting and often requires the use of highly electron-rich ligands to increase the nucleophilicity of the palladium center.[7][8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9] The steric bulk of the sec-butyl group can impede this transfer, necessitating careful selection of ligands and reaction conditions to facilitate the process.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[5] Bulky ligands are known to accelerate this final, product-forming step.[7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for Hindered Substrates
-
Catalyst & Ligand Selection: The steric hindrance from the 2,6-disubstituted biaryl product being formed necessitates a catalyst system that can accommodate this bulk. Standard ligands like triphenylphosphine often fail. The solution lies in using bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃).[7][10] These ligands serve a dual purpose: their electron-donating nature accelerates the often-sluggish oxidative addition of aryl chlorides, while their steric bulk promotes the final reductive elimination step, preventing catalyst decomposition.[7][8]
-
Base Selection: The choice of base is critical for activating the boronic acid. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The base's strength and solubility influence the rate of transmetalation.[5]
-
Solvent System: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly employed. The addition of water can sometimes be beneficial by aiding in the dissolution of the base and facilitating the formation of the active boronate species.[11] However, excess water can also promote competitive protodeboronation, a side reaction where the boronic acid is cleaved by a proton source.[3]
Experimental Protocol: Synthesis of 3-sec-Butyl-1,1'-biphenyl
This protocol details a general procedure for the coupling of 3-sec-butylphenylboronic acid with bromobenzene. It can be adapted for various aryl and heteroaryl halides.
Reagent and Materials Table
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Equivalents | Notes |
| Bromobenzene | C₆H₅Br | 157.01 | 157 mg | 1.0 | 1.0 | Limiting Reagent |
| 3-sec-Butylphenylboronic Acid | C₁₀H₁₅BO₂ | 178.04 | 214 mg | 1.2 | 1.2 | Ensure high purity |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.52 | 4.5 mg | 0.02 | 0.02 | Palladium Precatalyst |
| SPhos | C₂₇H₃₃OP | 410.52 | 16.4 mg | 0.04 | 0.04 | Ligand (2:1 L:Pd) |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 425 mg | 2.0 | 2.0 | Finely ground powder |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 5 mL | - | - | Anhydrous |
| Water | H₂O | 18.02 | 1 mL | - | - | Degassed |
| Reaction Vial | - | - | 20 mL | - | - | With stir bar and screw cap |
Step-by-Step Methodology
-
Vial Preparation: To a 20 mL oven-dried screw-cap vial containing a magnetic stir bar, add bromobenzene (1.0 mmol), 3-sec-butylphenylboronic acid (1.2 mmol), and finely ground potassium phosphate (2.0 mmol).
-
Catalyst/Ligand Addition: In a separate, small vial, weigh out Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol). Add these solids to the main reaction vial. Note: Handling palladium catalysts and phosphine ligands in a glovebox or under an inert atmosphere is recommended to prevent degradation, though not strictly necessary for this robust system.
-
Solvent Addition: Add 5 mL of anhydrous 1,4-dioxane and 1 mL of degassed water to the reaction vial.
-
Degassing: Seal the vial with the screw cap. Purge the reaction mixture with argon or nitrogen for 5-10 minutes by bubbling the gas through the solution via a long needle while venting with a second needle. This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and lead to homocoupling of the boronic acid.[3]
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).
-
Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to check for the consumption of the starting aryl halide.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the contents to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure proper degassing; use a fresh catalyst source.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Increase the temperature in 10 °C increments (up to solvent boiling point). |
| Protodeboronation | 1. Presence of acidic impurities.2. Excess water or prolonged reaction time. | 1. Use a higher purity boronic acid or a boronic ester (e.g., pinacol ester).2. Reduce the amount of water or use an anhydrous solvent system with a base like KF.[9] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve the degassing procedure. Ensure the reaction is run under a positive pressure of an inert gas.[3] |
| Dehalogenation of Aryl Halide | 1. Impurities in starting materials.2. Side reaction promoted by certain catalyst/ligand combinations. | 1. Purify the aryl halide before use.2. Screen different ligands; sometimes a less electron-rich ligand can mitigate this side reaction. Consider using micellar catalysis protocols which have been shown to reduce dehalogenation.[12] |
Workflow for Reaction Optimization
For challenging substrates or when scaling up, a systematic approach to optimization is crucial. The following workflow provides a logical progression for refining reaction conditions.
Figure 2: A systematic workflow for optimizing Suzuki-Miyaura coupling reactions.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Li, J. H., & Xie, Y. X. (2006). Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Synthesis, 2006(17), 2943-2948. [Link]
-
Gallou, F., et al. (2018). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. Organic Process Research & Development, 22(8), 1054-1059. [Link]
-
Royal Society of Chemistry. (2015). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. In Organometallic Chemistry. [Link]
-
Kelly, C. P., et al. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Journal of Organic Chemistry, 81(1), 38-54. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(86), 70133-70136. [Link]
-
O'Brien, C. J., et al. (2013). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 11(30), 4964-4975. [Link]
-
Chen, D. Y. K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 44(8), 639-652. [Link]
-
Taylor & Francis Online. (2019, May 30). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]
-
Knochel, P., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4454-4457. [Link]
-
Watson, A. J. B., et al. (2024, August 13). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
UJA-Federgroup. (2014). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
Biscoe, M. R., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(32), 11256-11267. [Link]
-
Wiley Online Library. (2016). Palladium‐Catalyzed Arylation of Arylboronic Acids with Yagupolskii–Umemoto Reagents. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Link]
-
PubMed. (2016, May 4). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. [Link]
-
ResearchGate. (2018, October 30). What's the problem of Suzuki-Miyuara coupling reaction conditions? [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
-
Royal Society of Chemistry. (2019). Palladium-catalyzed selective B(3)–H arylation of o-carboranes with arylboronic acids at room temperature. [Link]
-
PubMed. (2009, December 4). Efficient synthesis of 3-arylphthalides using palladium-catalyzed arylation of aldehydes with organoboronic acids. [Link]
-
Royal Society of Chemistry. (2021). Palladium-catalyzed selective defluorinative arylation for the efficient stereospecific synthesis of (E)-β-fluoroacrylamides. [Link]
-
Research and Reviews. (2024, March 28). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. [Link]
-
ACS Publications. (2012, December 11). Discovery, Synthesis, And Structure-Based Optimization of a Series of N-(tert-Butyl)-2-(N-arylamido)-2-(pyridin-3-yl) Acetamides (ML188) as Potent Noncovalent Small Molecule Inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease. [Link]
-
MDPI. (2025, August 8). Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. [Link]
-
Drug Design Org. (2008, July 15). Case Studies in 3D Database Searching. [Link]
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University of York. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]
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Optimizing Solvent Systems for (3-(sec-Butyl)phenyl)boronic Acid Reactions: An Application and Protocol Guide
Introduction: The Synthetic Versatility of (3-(sec-Butyl)phenyl)boronic Acid
This compound is a key building block in modern organic synthesis, prized for its utility in the construction of complex molecular architectures. Its substituted phenyl ring is a common motif in pharmaceuticals, agrochemicals, and advanced materials. The sec-butyl group, while imparting desirable steric and electronic properties to target molecules, also presents unique challenges in reaction optimization. The success of pivotal transformations such as Suzuki-Miyaura cross-coupling, Chan-Lam amination, and oxidation to the corresponding phenol is profoundly influenced by the choice of the solvent system.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for optimizing solvent systems for reactions involving this compound. By understanding the interplay between the solvent, reagents, and catalyst, significant improvements in reaction efficiency, yield, and purity can be achieved.
Core Principles of Solvent Selection
The ideal solvent system for any given reaction involving this compound must fulfill several critical functions:
-
Solubility: All reactants, including the boronic acid, the coupling partner, the catalyst, and the base, must be sufficiently soluble to ensure a homogeneous reaction mixture and facilitate efficient mass transport. Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers and ketones, while having poor solubility in nonpolar hydrocarbon solvents.[1][2][3][4]
-
Reaction Kinetics: The solvent can significantly impact the rate of reaction by influencing the stability of intermediates and transition states. For instance, polar aprotic solvents are often preferred in palladium-catalyzed cross-coupling reactions as they can increase the solubility of the reagents and stabilize charged intermediates.[5]
-
Catalyst Stability and Activity: The solvent can coordinate to the metal center of the catalyst, affecting its stability and reactivity. In some cases, solvent molecules can act as ligands, influencing the catalytic cycle.
-
Side Reaction Suppression: A judicious choice of solvent can help minimize undesirable side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a particularly important consideration for sterically hindered boronic acids.[6][7]
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl compounds. The choice of solvent is critical for managing the steric hindrance presented by the sec-butyl group in this compound.
Mechanistic Considerations for Solvent Selection
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The solvent plays a crucial role in each of these steps.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
A solvent system that effectively solvates the palladium catalyst and the boronic acid is essential. A mixture of an organic solvent and water is often employed. The aqueous phase, in conjunction with a base, facilitates the formation of the boronate species, which is crucial for the transmetalation step. For sterically hindered substrates, a solvent that promotes a faster rate of reductive elimination can be beneficial to avoid catalyst decomposition.[]
Solvent Screening Protocol for Suzuki-Miyaura Coupling
Model Reaction: Coupling of this compound with 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Degassed solvents: Dioxane, Toluene, Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), and Water
Procedure:
-
To an oven-dried reaction vial, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the chosen degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.2 M).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data on Solvent System Performance
| Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Toluene/H₂O (10:1) | 100 | 12 | 85 | Good yield, standard conditions. |
| Dioxane/H₂O (10:1) | 100 | 8 | 92 | Faster reaction time compared to toluene. |
| THF/H₂O (10:1) | 80 | 16 | 78 | Lower yield, potential for solvent-related side reactions. |
| 2-MeTHF/H₂O (10:1) | 100 | 10 | 90 | A "greener" solvent alternative to THF and dioxane with comparable performance.[10] |
Table 1: Effect of Solvent on the Suzuki-Miyaura Coupling of this compound.
Section 2: Chan-Lam C-N Cross-Coupling
The Chan-Lam coupling provides a valuable route to C-N bond formation, offering a milder alternative to other methods. This copper-catalyzed reaction is often performed at room temperature and is tolerant of air, making it experimentally convenient.[11][12]
Mechanistic Considerations for Solvent Selection
The mechanism of the Chan-Lam coupling is thought to involve a Cu(II)/Cu(III) catalytic cycle. The solvent's role is to facilitate the coordination of the amine to the copper center and the subsequent transmetalation with the boronic acid.
Figure 2: Proposed Catalytic Cycle for the Chan-Lam C-N Coupling.
For sterically hindered substrates like this compound, a solvent that can stabilize the higher-valent copper intermediate may be beneficial. Dichloromethane (DCM) and methanol are commonly used solvents.[13][14]
Solvent Screening Protocol for Chan-Lam Coupling
Model Reaction: Coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene
Procedure:
-
To a reaction flask, add this compound (1.5 equiv.), Cu(OAc)₂ (1.0 equiv.), and the chosen solvent (0.2 M).
-
Add morpholine (1.0 equiv.) and pyridine (2.0 equiv.) to the mixture.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Data on Solvent System Performance
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Dichloromethane (DCM) | Room Temp | 24 | 88 | Standard, reliable solvent for Chan-Lam couplings. |
| Methanol (MeOH) | Room Temp | 18 | 91 | Can accelerate the reaction for some substrates.[13] |
| Acetonitrile (MeCN) | Room Temp | 36 | 75 | Slower reaction rate observed. |
| Toluene | 50 | 24 | 65 | Elevated temperature required with lower yield. |
Table 2: Effect of Solvent on the Chan-Lam Coupling of this compound.
Section 3: Oxidation to Phenols
The conversion of arylboronic acids to phenols is a valuable transformation in organic synthesis. Several methods exist, with many employing mild oxidizing agents and avoiding the use of metal catalysts.
Mechanistic Considerations for Solvent Selection
The oxidation of arylboronic acids with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (MCPBA) generally proceeds through the formation of a boronate-peroxide intermediate, followed by rearrangement and hydrolysis.[15][16]
Figure 3: General Mechanism for the Oxidation of Arylboronic Acids.
The solvent must be compatible with the oxidizing agent and facilitate the solubility of the boronic acid. Protic solvents, such as ethanol and water, are often used as they can participate in the hydrolysis step and help to stabilize the intermediates.[17]
Solvent Screening Protocol for Oxidation
Model Reaction: Oxidation of this compound.
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
m-Chloroperoxybenzoic acid (MCPBA)
-
Solvents: Ethanol (EtOH), Water (H₂O), Tetrahydrofuran (THF), Acetone
Procedure (using H₂O₂):
-
Dissolve this compound (1.0 equiv.) in the chosen solvent or solvent mixture (0.5 M).
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (2.0 equiv.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the phenol by column chromatography.
Data on Solvent System Performance
| Oxidant | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Notes |
| H₂O₂ | EtOH/H₂O (2:1) | Room Temp | 2 | 95 | Green and efficient system.[17] |
| H₂O₂ | THF | Room Temp | 4 | 85 | Good yield, but slower than aqueous ethanol. |
| MCPBA | EtOH/H₂O (2:1) | Room Temp | 1 | 98 | Very rapid and high-yielding reaction.[16] |
| MCPBA | Acetone | Room Temp | 3 | 90 | Effective, but slower than the aqueous system. |
Table 3: Effect of Solvent on the Oxidation of this compound.
Conclusion and Best Practices
The optimization of solvent systems is a critical step in developing robust and efficient reactions involving this compound. For Suzuki-Miyaura couplings , a mixture of a polar aprotic solvent like dioxane or 2-MeTHF with water generally provides the best results. For Chan-Lam C-N couplings , polar solvents such as dichloromethane or methanol are typically effective. For the oxidation to phenols , aqueous ethanol mixtures with either hydrogen peroxide or MCPBA offer rapid and high-yielding transformations.
It is imperative for researchers to conduct systematic solvent screening for each new substrate and reaction type to identify the optimal conditions. The protocols and data presented in this guide serve as a strong starting point for this optimization process, enabling the successful application of this compound in a wide range of synthetic endeavors.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of investigated compounds in water. Phenylboronic acid...
- Li, W., & Nelson, K. M. (2015).
- Dąbrowski, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- Wikipedia contributors. (n.d.). Phenylboronic acid. Wikipedia.
- Elumalai, V., & Hansen, J. H. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Publishing.
- Ipso-hydroxylation of phenylboronic acids | Download Scientific Diagram. (n.d.).
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
- Vantourout, J. C., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Chan-Lam Coupling. (n.d.). Organic Chemistry Portal.
- Generalization of the Chan–Lam Reaction via Photoinduced Copper C
- Nickel-catalyzed Chan–Lam coupling: an efficient route to N-arylated 2-aminobenzothiazoles under ambient conditions. (2025). Royal Society of Chemistry.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Vantourout, J. C., et al. (n.d.).
- Won, S.-Y., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. Semantic Scholar.
- Herradura, P. S., et al. (n.d.). Copper-Mediated Cross-Coupling of Aryl Boronic Acids and Alkyl Thiols. Organic Letters.
- Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (n.d.). PMC.
- A Mild and Highly Efficient Conversion of Arylboronic Acids into Phenols by Oxidation with MCPBA. (n.d.). Organic Chemistry Portal.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (n.d.). J-GLOBAL.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2020). PubMed.
- What is the proper way to set up a suzuki coupling? (2020). Reddit.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.
- Recent advances in Chan-Lam Coupling Reaction. (2025).
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry.
- Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). Semantic Scholar.
- Protodeboronation of arylboronic acids in acetic acid a | Download Table. (n.d.).
- Applications of Suzuki Coupling Reaction. (2023). BOC Sciences.
- A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di. (n.d.). SciSpace.
- Oxidation of sterically hindered phenols by DDQ. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts. (n.d.). PMC.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). PMC.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
- Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. (2021). PNAS.
- Phenol synthesis by substitution or oxid
- Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. (2020).
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.).
- Protodeboron
- Effect of solvent on the Suzuki reaction a . | Download Table. (n.d.).
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025).
- Oxidation of Sterically Hindered Phenols. (2025).
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (n.d.). PMC.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (n.d.). PMC.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing.
- Cu(ii)
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Application Note: Chan-Lam Coupling of (3-(sec-Butyl)phenyl)boronic acid
Abstract
This technical guide details the optimized conditions for the oxidative cross-coupling (Chan-Lam coupling) of (3-(sec-Butyl)phenyl)boronic acid with N-nucleophiles (amines, imidazoles, anilines) and O-nucleophiles (phenols). The presence of the meta-sec-butyl group introduces specific lipophilic and steric characteristics that distinguish this substrate from simple phenylboronic acid. While the electron-donating alkyl group activates the aromatic ring, it also increases susceptibility to protodeboronation side pathways. This protocol prioritizes anhydrous conditions and controlled oxidation to maximize yield and suppress homocoupling.
Substrate Analysis & Mechanistic Insight[1][2][3][4]
Chemical Profile[5][6][7][8][9]
-
Compound: this compound
-
Electronic Effect: The sec-butyl group at the meta position exerts a weak inductive electron-donating effect (+I). This makes the aryl ring slightly more electron-rich than unsubstituted phenylboronic acid, generally facilitating the transmetallation step.
-
Steric/Physical Properties: The sec-butyl group adds significant lipophilicity. Unlike para-substituents, the meta placement avoids direct steric clash at the reaction center but may influence the solubility profile, making Dichloromethane (DCM) the preferred solvent over more polar choices like Methanol for initial screening.
-
Risk Factor: Alkyl-substituted aryl boronic acids are prone to protodeboronation (loss of the boron group replaced by a proton) in the presence of water, particularly under the catalytic conditions.
The Catalytic Cycle
The reaction proceeds via a Cu(II)/Cu(III) oxidative cycle. The critical step for this substrate is the transmetallation , where the aryl group transfers from boron to copper.[1]
Figure 1: The oxidative Cu(II)/Cu(III) catalytic cycle. The transmetallation step is sensitive to the electronic nature of the boronic acid.
Critical Optimization Parameters
To ensure reproducibility with this compound, the following parameters must be strictly controlled:
Solvent Selection
While Methanol (MeOH) is often used for rapid screening, Dichloromethane (DCM) is superior for this lipophilic substrate.
-
Why: DCM ensures complete solubilization of the sec-butyl substituted aromatic ring and the copper complex.
-
Alternative: Acetonitrile (MeCN) is a viable alternative if the nucleophile is polar, but it can coordinate to Cu, potentially slowing the reaction [1].
Base & Ligand
Pyridine serves a dual role as both a weak base (to buffer the acetic acid generated) and a ligand for the copper species.
-
Recommendation: Use 2.0 equivalents of Pyridine.[1]
-
Note: Stronger bases like TEA can promote homocoupling of the boronic acid and should be avoided unless the nucleophile is non-reactive.
Water Management (Critical)
The sec-butyl group's electron donation slightly destabilizes the C-B bond toward hydrolysis.
-
Requirement: The addition of 4Å Molecular Sieves (activated) is mandatory. This suppresses protodeboronation, ensuring the boronic acid enters the catalytic cycle rather than decomposing [2].
Experimental Protocol
Protocol A: N-Arylation of Amines/Anilines (Standard)
Best for: Primary/Secondary amines, Anilines, Imidazoles.
Reagents
-
Substrate: this compound (1.5 - 2.0 equiv)
-
Catalyst: Cu(OAc)₂ (anhydrous) (1.0 equiv for difficult substrates; 0.1-0.2 equiv for catalytic variants)
-
Solvent: Anhydrous DCM (0.1 M concentration relative to nucleophile)
-
Additive: Activated 4Å Molecular Sieves (200 mg/mmol)
-
Oxidant: Ambient Air (drying tube) or O₂ balloon.
Step-by-Step Procedure
-
Preparation: Flame-dry a reaction flask and cool under argon. Add activated 4Å molecular sieves.[1]
-
Charging: Add Cu(OAc)₂ (18 mg, 0.1 mmol) and this compound (267 mg, 1.5 mmol).
-
Solvation: Add the Nucleophile (1.0 mmol) followed by anhydrous DCM (10 mL).
-
Activation: Add Pyridine (161 µL, 2.0 mmol) dropwise while stirring.
-
Oxidation:
-
Standard: Attach a drying tube filled with CaCl₂ and stir open to air (vigorous stirring is essential for O₂ mass transfer).
-
Enhanced: Purge lightly with O₂ and attach an O₂ balloon for faster rates.
-
-
Monitoring: Stir at Room Temperature (20-25°C). Monitor by TLC or LCMS every 4 hours. Typical time: 12–24 hours.
-
Workup:
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Protocol B: O-Arylation of Phenols
Best for: Phenols, creating diaryl ethers.
-
Modification: Replace Pyridine with TEA (Triethylamine) (2.0 equiv) and use DCM with 4Å Molecular Sieves .
-
Catalyst Loading: Often requires stoichiometric Cu(OAc)₂ (1.0 equiv) for high yields due to slower kinetics compared to amines.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the Chan-Lam coupling process.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor O₂ mass transfer | Increase stirring speed; switch from open air to O₂ balloon. |
| Protodeboronation | Water in solvent/air | Use fresh anhydrous DCM ; increase 4Å Molecular Sieves load. |
| Homocoupling | Excess Boronic Acid oxidation | Add Boronic Acid in two portions (0h and 4h); reduce O₂ pressure (use air). |
| Green/Blue Organic Layer | Residual Copper | Wash organic layer with 10% Na₂EDTA or NH₄OH until colorless. |
| Starting Material Remains | Catalyst Deactivation | Add fresh Cu(OAc)₂ (10 mol%) after 12 hours. |
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. Tetrahedron Letters.
-
Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2. Tetrahedron Letters.
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[4][5] Synthesis.
-
Vantourout, J. C., & Watson, A. J. B. (2017).[6] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society.[7]
Sources
Application Notes & Protocols: Strategic Functionalization of Heterocycles Using (3-(sec-Butyl)phenyl)boronic Acid
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. The focus is on the strategic application of (3-(sec-butyl)phenyl)boronic acid for the functionalization of heterocyclic scaffolds, a critical process in modern drug discovery. Heterocyclic structures are foundational to a vast majority of pharmaceuticals, and their precise modification is paramount for optimizing efficacy, selectivity, and pharmacokinetic properties.[1][2][3][4] This document provides not only detailed, field-proven protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and adaptability.
Reagent Profile: this compound
This compound is an organoboron compound that serves as a versatile building block in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, where it acts as the nucleophilic partner to introduce a 3-(sec-butyl)phenyl moiety onto various molecular scaffolds.
Physicochemical Properties:
| Property | Description |
| Molecular Formula | C10H15BO2 |
| Molecular Weight | 178.04 g/mol [5] |
| Appearance | Typically a white to off-white crystalline powder.[5] |
| Solubility | Soluble in polar organic solvents such as dioxane, THF, and DMF; poorly soluble in nonpolar solvents like hexanes.[6][7] |
| Stability | Generally stable under standard laboratory conditions but can undergo dehydration to form a trimeric boroxine anhydride upon heating.[7] Store in a cool, dry place. |
The sec-butyl group provides steric bulk and lipophilicity, which can be strategically employed to modulate the biological activity and pharmacokinetic profile of a lead compound. Its influence on electronic properties is that of a weak electron-donating group, which can subtly affect reactivity in cross-coupling reactions.
Handling and Safety Precautions:
Boronic acids, including this compound, are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Engineering Controls: Handle the solid reagent in a well-ventilated chemical fume hood to avoid inhalation of dust particles.[9][10]
-
Exposure Response:
-
Skin Contact: May cause skin irritation.[8][11] Wash the affected area thoroughly with soap and water.[12]
-
Eye Contact: Causes serious eye irritation.[8][11] In case of contact, rinse cautiously with water for several minutes.[13]
-
Inhalation: May cause respiratory irritation.[8][11] Move the individual to fresh air.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry environment away from oxidizing agents.[13]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the preeminent method for C-C bond formation in pharmaceutical research, celebrated for its mild conditions and exceptional functional group tolerance.[14][15] It facilitates the coupling of an organoboron reagent (e.g., this compound) with an organohalide (e.g., a halogenated heterocycle) in the presence of a palladium catalyst and a base.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters
The success of coupling this compound with a heterocycle is critically dependent on the judicious selection of four components:
| Component | Role & Rationale | Recommended Choices |
| Palladium Catalyst | The engine of the catalytic cycle. A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst is used, which is reduced in situ. | Pd(OAc)2, PdCl2(dppf), PdCl2(SPhos)[16], Pd2(dba)3. Precatalysts like SPhos Pd G2 are highly effective for challenging substrates.[17] |
| Ligand | Stabilizes the Pd center, modulates its reactivity, and facilitates the key steps. Bulky, electron-rich phosphine ligands are superior for coupling heterocycles as they promote oxidative addition and reductive elimination. | Buchwald-type ligands: SPhos, XPhos, RuPhos.[17] Others: PPh3, dppf. |
| Base | Activates the boronic acid to form a more nucleophilic "ate" complex, facilitating transmetalation. Also neutralizes acid generated in the cycle. The choice of base is substrate-dependent and crucial for success. | Inorganic: K3PO4[17][18], Cs2CO3[16], K2CO3. Organic: Et3N (less common). |
| Solvent | Solubilizes reactants and facilitates heat transfer. Aprotic polar solvents, often with water, are standard. The water aids in dissolving the base and influences the catalytic cycle. | Dioxane/H2O[17][18], Toluene, DMF, n-Butanol/H2O.[19] |
Experimental Protocols
General Workflow for Heterocycle Functionalization
The following diagram outlines the standard laboratory workflow from reaction setup to final product analysis.
Caption: Standard experimental workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: General Coupling with an Electron-Deficient Heterocycle (e.g., 2-Chloropyridine)
This protocol is a robust starting point for many common heterocyclic substrates.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
SPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-chloropyridine, this compound, SPhos Pd G2, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS. The disappearance of the 2-chloropyridine starting material indicates completion.
-
Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product, 2-(3-(sec-butyl)phenyl)pyridine.
Protocol 2: Coupling with an N-H Containing Heterocycle (e.g., 6-Chloroindole)
N-H containing heterocycles can be challenging due to potential catalyst inhibition.[17][18] This modified protocol employs conditions demonstrated to be effective for such substrates.[17]
Materials:
-
6-Chloroindole (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Pd2(dba)3 (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Potassium Phosphate (K3PO4) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 6-chloroindole, this compound, Pd2(dba)3, XPhos, and K3PO4.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 60-80 °C. The milder temperature helps preserve less stable boronic acids and sensitive functional groups.[17]
-
Stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Inappropriate base or solvent. 4. Catalyst inhibition by N-heterocycle.[17] | 1. Use a fresh catalyst or a robust precatalyst. 2. Ensure rigorous degassing of the solvent. 3. Screen alternative bases (e.g., Cs2CO3) and solvent systems. 4. Increase catalyst/ligand loading; switch to a more effective ligand like XPhos or SPhos. |
| Protodeboronation | 1. Presence of excess water or protic sources. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or too weak. | 1. Use anhydrous conditions if possible; ensure the base is not excessively hydrated. 2. Lower the reaction temperature and monitor carefully to stop upon completion. 3. Use a milder base like K2CO3 or screen others. |
| Formation of Byproducts | 1. Homocoupling of the boronic acid. 2. Decomposition of starting materials or product. | 1. Ensure the reaction is truly anaerobic; oxygen promotes homocoupling. Use a slight excess of the boronic acid. 2. Lower the reaction temperature. |
Applications in Drug Discovery
The functionalization of heterocycles is a cornerstone of medicinal chemistry.[20] Introducing the 3-(sec-butyl)phenyl group can significantly alter a molecule's properties:
-
Increased Lipophilicity: The sec-butylphenyl moiety enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.
-
Modulation of Binding: The steric bulk of the sec-butyl group can provide crucial steric interactions within a protein's binding pocket, potentially increasing potency and/or selectivity.
-
Blocking Metabolic Sites: The alkyl group can block potential sites of metabolic oxidation, thereby increasing the half-life of the drug candidate.
By enabling the rapid and efficient installation of this fragment onto diverse heterocyclic cores, the protocols described herein provide a powerful tool for generating novel chemical entities for drug discovery programs.[1]
References
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available at: [Link]
-
American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Lab Alley. (2025). Boric Acid Safety & Hazards. Available at: [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Heterocycles in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
Das, K. K., & Panda, S. (2020). Functionalization of Heterocycles through 1,2-Metallate Rearrangement of Boronate Complexes. Chemistry – A European Journal, 26(63), 14270–14282. Available at: [Link]
-
Seiple, I. B., Su, S., Rodriguez, R. A., Gianatassio, R., Fujiwara, Y., Sobel, A. L., & Baran, P. S. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Semantic Scholar. (n.d.). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Available at: [Link]
-
Liu, S. Y. (n.d.). Late-stage functionalization of BN-heterocycles. National Institutes of Health (PMC). Available at: [Link]
-
AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]
-
ResearchGate. (n.d.). Practical and innate C–H functionalization of heterocycles. Available at: [Link]
-
Royal Society of Chemistry Blogs. (2016). Past and present methodologies for the synthesis and functionalization of heterocycles and their impact on drug discovery. Available at: [Link]
-
Montclair State University. (2021). Heterocycles in drug discovery: Properties and preparation. Available at: [Link]
-
MDPI. (2026). Heterocycles in Medicinal Chemistry III. Available at: [Link]
-
Molander, G. A. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health (PMC). Available at: [Link]
-
Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. Available at: [Link]
-
Brown, M. K. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. National Institutes of Health (PMC). Available at: [Link]
-
Semantic Scholar. (2014). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]
-
LinkedIn. (2024). Potential of Heterocyclic Chemistry: Innovations and Applications in Modern Science. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available at: [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Available at: [Link]
-
National Institutes of Health (PubChem). (n.d.). (3-tert-Butylphenyl)boronic acid. Available at: [Link]
Sources
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- 4. msesupplies.com [msesupplies.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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- 20. researchwith.montclair.edu [researchwith.montclair.edu]
Troubleshooting & Optimization
Preventing protodeboronation of (3-(sec-Butyl)phenyl)boronic acid
Welcome to the dedicated technical support center for (3-(sec-Butyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process scientists who utilize this versatile reagent, particularly in cross-coupling applications like the Suzuki-Miyaura reaction. Our goal is to provide you with in-depth, field-proven insights to anticipate and overcome a critical challenge: protodeboronation .
This unwanted side reaction, where the C–B bond is cleaved and replaced by a C–H bond, is a frequent cause of low yields and reaction failure. By understanding its mechanisms and implementing the strategies outlined below, you can ensure the integrity of your starting material and the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem for my reaction?
A: Protodeboronation is a chemical reaction that results in the cleavage of the carbon-boron bond of your boronic acid, replacing it with a carbon-hydrogen bond.[1] For your specific compound, this means this compound is converted into sec-butylbenzene, an inert byproduct that cannot participate in your desired cross-coupling reaction. This process directly consumes your nucleophile, leading to reduced product yield, incomplete conversion of your starting electrophile, and complicates purification. This side reaction is a major degradation pathway for many organoboron reagents.
Q2: I am observing significant formation of sec-butylbenzene in my Suzuki-Miyaura coupling. What are the most likely causes?
A: The formation of sec-butylbenzene is the classic signature of protodeboronation. The most common culprits in a Suzuki-Miyaura reaction are related to the reaction conditions, particularly the base and the presence of water.
-
Base-Catalyzed Decomposition: This is the most prevalent pathway. The reaction is highly sensitive to pH, and protodeboronation rates for many arylboronic acids are fastest at high pH.[2] The base, essential for activating the boronic acid for transmetalation, can also promote the formation of a boronate anion ([ArB(OH)₃]⁻), which is often more susceptible to protonolysis by water.[1]
-
Excess Water: While many Suzuki protocols use aqueous bases, excessive or unoptimized amounts of water can provide the proton source for the C-B bond cleavage.
-
Elevated Temperature & Long Reaction Times: High temperatures can accelerate the rate of protodeboronation relative to the desired coupling reaction. If your reaction is sluggish, simply increasing the heat for a prolonged period may favor the decomposition pathway.
-
Atmosphere: While less common for simple arylboronics, oxygen can sometimes promote side reactions like homocoupling, which can occur alongside protodeboronation. Ensuring a properly inert atmosphere is crucial.
Q3: How does the meta-sec-butyl group on my specific boronic acid affect its stability?
A: The sec-butyl group at the meta position influences stability through electronic and steric effects. Alkyl groups, like sec-butyl, are weakly electron-donating. Studies on substituted arylboronic acids have shown that electron-donating groups can sometimes accelerate base-catalyzed protodeboronation. However, the effect is generally less pronounced for meta substituents compared to those at the ortho or para positions. The steric bulk of the sec-butyl group is minimal at the meta position and is not expected to significantly influence the rate of protodeboronation, unlike bulky ortho substituents which can have a pronounced effect.
Troubleshooting Guide: Low Yield & Protodeboronation
Use this section to diagnose and resolve issues related to the decomposition of this compound during your experiment.
Symptom: Low yield of desired product with significant recovery of starting electrophile and detection of sec-butylbenzene.
This is the classic profile for protodeboronation outcompeting your desired reaction. Follow this troubleshooting workflow:
Data Presentation: The Impact of pH and Substituents
While specific kinetic data for this compound is not extensively published, comprehensive studies on related arylboronic acids provide clear, authoritative trends. Protodeboronation is highly pH-dependent. For simple, non-basic arylboronic acids, the rate is typically minimized at neutral or slightly acidic pH and increases significantly in strongly acidic or, more commonly, strongly basic conditions.[1]
The electronic nature of substituents also plays a critical role. The table below, compiled from kinetic studies on various arylboronic acids, illustrates the relative stability.
| Arylboronic Acid Substituent | Electronic Effect | Relative Half-Life at High pH (Illustrative) | Key Takeaway |
| 4-Methoxy | Strong Electron-Donating | Shorter | Electron-donating groups can increase the rate of base-catalyzed protodeboronation. |
| 3-Alkyl (e.g., sec-Butyl) | Weak Electron-Donating | Moderate | Our target compound is expected to have moderate stability, but will still be susceptible under harsh basic conditions. |
| Phenyl (unsubstituted) | Neutral | Moderate | The baseline for comparison. |
| 4-Fluoro | Weak Electron-Withdrawing | Longer | Electron-withdrawing groups generally slow base-catalyzed protodeboronation. |
| 3,5-Dinitro | Strong Electron-Withdrawing | Very Long | Highly electron-deficient rings are significantly more stable to base-catalyzed protodeboronation.[3] |
This table is illustrative, based on established trends from kinetic studies of various arylboronic acids. Half-life is inversely proportional to the rate of protodeboronation.
Preventative Strategies & Experimental Protocols
The most robust strategy to prevent protodeboronation is to modify the boronic acid itself, converting it into a more stable derivative that slowly releases the active reagent under the reaction conditions. This "slow-release" approach keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition.
Protocol 1: Synthesis of this compound MIDA ester
N-methyliminodiacetic acid (MIDA) esters are exceptionally stable surrogates that are unreactive toward transmetalation until the MIDA ligand is cleaved under mild basic conditions.[4]
Materials:
-
This compound (1.0 eq.)
-
N-methyliminodiacetic acid (MIDA) (1.2 eq.)
-
Toluene
-
DMSO
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).
-
Add a solvent mixture of Toluene/DMSO (10:1 v/v). The total solvent volume should be sufficient to create a stirrable suspension (e.g., ~10 mL per mmol of boronic acid).
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed (typically 4-8 hours).
-
Cool the reaction vessel to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove DMSO and excess MIDA.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude MIDA boronate ester, which can be purified by column chromatography.
Protocol 2: Synthesis of Potassium (3-(sec-Butyl)phenyl)trifluoroborate (ArBF₃K)
Potassium organotrifluoroborates are highly crystalline, air- and moisture-stable solids that are often easier to handle and purify than their boronic acid counterparts. They serve as excellent slow-release sources for cross-coupling.[5][6]
Materials:
-
This compound (1.0 eq.)
-
Potassium hydrogen difluoride (KHF₂) (3.0-4.0 eq.)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) in methanol.
-
Prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Add the KHF₂ solution to the methanolic solution of the boronic acid with stirring at room temperature. A precipitate often forms quickly.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete conversion.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous slurry in an ice bath and collect the crystalline solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of a cold organic solvent like diethyl ether or acetone to aid drying.
-
Dry the resulting white solid under high vacuum to afford the pure potassium (3-(sec-Butyl)phenyl)trifluoroborate.
By leveraging these troubleshooting guides and advanced protocols, you can effectively mitigate the risk of protodeboronation, leading to more robust, reliable, and higher-yielding reactions.
References
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Available at: [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Leach, A. G., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]
-
Struble, J. R., Lee, S. J., & Burke, M. D. (2010). A Mild and Simple Method for Making MIDA Boronates. Tetrahedron, 66(26), 4710-4717. (Supporting information provides procedural details). Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates. Tetrahedron, 66(26), 4710-4717. Available at: [Link]
-
Wikipedia. Protodeboronation. Available at: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
-
Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available at: [Link]
-
Molander, G. A., & Dreher, S. D. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Aldrichimica Acta, 43(3), 85-94. Available at: [Link]
-
Organic Syntheses. (2014). Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Available at: [Link]
-
Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates. Organic Letters, 8(10), 2031–2034. Available at: [Link]
-
Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1274. Available at: [Link]
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- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solubility Enhancement of (3-(sec-Butyl)phenyl)boronic acid
Case ID: #SOL-560132 Compound: (3-(sec-Butyl)phenyl)boronic acid CAS: 560132-24-3 Support Tier: Senior Application Scientist Level
Introduction: The Solubility Paradox
Welcome to the technical support center. You are likely here because this compound (3-sBu-PBA) is failing to dissolve in your aqueous media, or precipitating shortly after preparation.
The Root Cause:
This molecule presents a dual challenge.[] The phenylboronic acid core is amphiphilic but prone to dehydration (forming insoluble boroxines), while the sec-butyl group at the meta position significantly increases lipophilicity (
At physiological pH (7.4), this compound exists predominantly in its neutral, trigonal-planar form, which has poor aqueous solubility. To solubilize it, we must shift the equilibrium toward the tetrahedral boronate anion or sequester the hydrophobic core.
Module 1: Chemical Solubilization (pH & Buffer Strategy)
Principle: Boronic acids act as Lewis acids.[2] They do not dissociate a proton directly; instead, they accept a hydroxide ion from water to form a tetrahedral boronate anion. This anionic form is highly water-soluble.
Protocol A: Alkaline Shift (For Non-Biological Assays)
Use this method if your application can tolerate pH > 9.5.
-
Calculate pKa: The pKa of alkyl-substituted phenylboronic acids is typically 8.8 – 9.2 . The sec-butyl group is weakly electron-donating, likely raising the pKa slightly compared to phenylboronic acid (8.8).
-
Target pH: To achieve >99% solubility, you must adjust the pH to pKa + 2 (approx. pH 11).
-
Step-by-Step:
-
Suspend the solid 3-sBu-PBA in water (it will float or clump).
-
Add 1.0 M NaOH dropwise with vigorous stirring.
-
Stop when the solution clears.
-
Warning: Do not back-titrate to neutral pH; the compound will precipitate immediately.
-
Protocol B: The "Sugar Trick" (Bio-Compatible)
Use this method for physiological pH (7.4).
Boronic acids form reversible covalent esters with 1,2-diols (cis-diols) like D-Fructose or D-Sorbitol . This complexation releases a proton, effectively lowering the apparent pKa of the boronic acid, allowing it to ionize (and dissolve) at neutral pH.
Recommended Ratio: 1:10 (Boronic Acid : Sugar)
-
Prepare a 100 mM D-Fructose (or Sorbitol) solution in PBS (pH 7.4).
-
Add 3-sBu-PBA to this solution.
-
Sonicate for 10–15 minutes at 30°C.
-
The formation of the hydrophilic boronate ester will pull the compound into solution.
Module 2: Physical Solubilization (Cosolvents)
Principle: Disrupting the water lattice and lowering the dielectric constant to accommodate the lipophilic sec-butyl phenyl ring.
Solvent Compatibility Table
| Solvent | Solubility Rating | Recommended Max Final % | Notes |
| DMSO | Excellent | 0.1% - 1% (Cell culture) | Best choice. Prevents anhydride formation. |
| Ethanol | Good | < 5% | Prone to evaporation; may cause precipitation over time. |
| Methanol | Good | N/A (Toxic) | Suitable for chemical synthesis only. |
| THF | Excellent | N/A | Incompatible with most biological assays. |
Protocol C: The DMSO "Spike" Method
-
Dissolve 3-sBu-PBA in 100% anhydrous DMSO to create a 1000x stock solution (e.g., 10 mM).
-
Tip: If the solution appears cloudy, the DMSO has absorbed water. Use fresh, anhydrous DMSO.
-
-
Prepare your aqueous media (PBS, media, etc.) and vortex it vigorously.
-
Slowly inject the DMSO stock into the vortexing media.
-
Critical: Do not add media to the DMSO; this causes local high concentrations and immediate precipitation ("crashing out").
-
Module 3: Supramolecular Solubilization (Cyclodextrins)
Principle: Encapsulation of the hydrophobic sec-butyl-phenyl moiety inside the cavity of a cyclodextrin (CD), leaving the hydrophilic exterior exposed to water.
Recommended Host: Hydroxypropyl-
Protocol D: Host-Guest Complexation
-
Prepare a 20% (w/v) HP-
-CD solution in water. -
Add 3-sBu-PBA in excess of the desired concentration.
-
Stir continuously for 24 hours at room temperature (or 4 hours at 40°C).
-
Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Result: A clear, stable solution suitable for IV injection or cell treatment.
Visual Troubleshooting Guide
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.
Mechanistic Insight: Boronate Ester Formation
Understanding why the "Sugar Trick" works is vital for troubleshooting.
Figure 2: The complexation of boronic acid with diols releases a proton, effectively lowering the pKa and stabilizing the soluble anionic form at neutral pH.
Frequently Asked Questions (Troubleshooting)
Q1: My compound dissolved in DMSO, but precipitated immediately when added to water. Why? A: This is the "Oiling Out" effect. The hydrophobic sec-butyl group drives aggregation faster than the boronic acid can interact with water.
-
Fix: Use the "Sugar Trick" (Protocol B) in combination with DMSO. Dissolve in DMSO, then add to a stirring Fructose/PBS solution.
Q2: The NMR spectrum in CDCl3 looks messy/broad. Is the compound degraded? A: Likely not. Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines) in non-polar solvents.
-
Fix: Add a drop of D2O or deuterated methanol (CD3OD) to the NMR tube. This breaks the anhydrides back into the monomeric boronic acid species, sharpening the peaks [1].
Q3: Can I use this compound in cell culture for 48+ hours? A: Yes, but be aware of oxidation . Boronic acids can slowly oxidize to phenols (in this case, 3-sec-butylphenol) in the presence of reactive oxygen species (ROS) or peroxides in the media.
-
Fix: Prepare fresh stocks immediately before use.
Q4: Why does the literature mention "Boroxine" for this CAS? A: Many commercial suppliers sell the dehydrated trimer (boroxine) because it is more shelf-stable. Upon contact with water (hydrolysis), it reverts to the boronic acid monomer. You do not need to calculate different molecular weights; the stoichiometry adjusts naturally in aqueous media.
References
-
Hall, D. G. (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (The definitive text on boronic acid equilibria and anhydride formation).
-
Springsteen, G., & Wang, B. (2002).[4][5] A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. Link (Foundational paper on using sugars to solubilize boronic acids).
-
PubChem. (n.d.).[6][7] (3-tert-Butylphenyl)boronic acid (Analogous structure data). National Library of Medicine. Link (Used for safety and structural property extrapolation).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Source for HP-beta-CD solubilization protocols).
Sources
- 2. grokipedia.com [grokipedia.com]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. (3-tert-Butylphenyl)boronic acid | C10H15BO2 | CID 21582509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3,5-Di-tert-butylphenyl)boronic acid | C14H23BO2 | CID 11470330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Controlling Regioselectivity with (3-(sec-Butyl)phenyl)boronic acid
Prepared by the Office of the Senior Application Scientist
This technical guide is designed for researchers, scientists, and professionals in drug development who are utilizing (3-(sec-Butyl)phenyl)boronic acid and similar sterically hindered substrates in cross-coupling reactions. Our focus is to provide actionable insights and troubleshooting strategies to master regioselectivity, a critical factor in the synthesis of complex molecules.
Introduction: The Challenge of Regioselectivity
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for C-C bond formation.[1][2] However, when a substrate presents multiple potential reaction sites (e.g., a polyhalogenated arene), controlling which site the boronic acid couples to—a concept known as regioselectivity—becomes paramount. Substrates like this compound introduce a unique steric profile that can be leveraged to direct these reactions. The bulky sec-butyl group, while not directly adjacent to the boronic acid, influences the molecule's overall steric footprint, which in turn affects its interaction with the palladium catalyst center.[3] This guide provides a framework for understanding and manipulating these interactions to achieve the desired isomeric product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound and the principles of regioselective Suzuki-Miyaura couplings.
Q1: What are the key properties of this compound?
A1: this compound is an organoboron compound featuring a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a sec-butyl group at the meta-position.[4] Its key properties for synthesis are:
-
Steric Hindrance: The sec-butyl group provides significant steric bulk, which is a primary lever for controlling regioselectivity in cross-coupling reactions.[3]
-
Stability: Like many boronic acids, it is generally a stable, crystalline solid that is relatively easy to handle, though care should be taken to avoid protodeboronation under certain conditions.[5][6]
-
Reactivity: It is a versatile reagent in Suzuki-Miyaura reactions for the formation of C-C bonds, particularly in the synthesis of complex organic molecules and pharmaceutical intermediates.[7]
Q2: What are the primary factors that control regioselectivity in a Suzuki-Miyaura reaction?
A2: Regioselectivity is not governed by a single parameter but rather by a complex interplay of steric and electronic effects.[8][9] The key factors you can control are:
-
Ligand Choice: The ligand bound to the palladium catalyst is arguably the most critical factor. Its size and electronic properties directly influence the environment around the metal center.[10][11][12]
-
Substrate Electronics: The electronic nature of the leaving groups and other substituents on the coupling partner determines the inherent reactivity of each potential reaction site.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly alter reaction kinetics and equilibria, thereby influencing the final product ratio.[13][14][15]
Below is a diagram illustrating the interplay of these controlling factors.
Issue 3: Significant Protodeboronation or Homocoupling Byproducts
-
Q: I am observing my desired regioisomer, but the yield is low due to the formation of sec-butylbenzene (protodeboronation) and/or biaryl homocoupling products.
-
A: These side reactions compete with the desired cross-coupling and are often exacerbated by non-optimal conditions.
-
Protodeboronation (Loss of the -B(OH)₂ group): This is often caused by excess water and/or base, especially at elevated temperatures.
-
Solution: Ensure your solvent is anhydrous. While Suzuki reactions require a base and often some water for the transmetalation step, excessive amounts can be detrimental. [16]Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable and less prone to protodeboronation. [17][18]
-
-
Homocoupling (Boronic Acid Dimerization): This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can affect the palladium catalyst.
-
Solution: Rigorously degas your reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintaining a positive pressure of inert gas throughout the reaction is critical. [19]
-
-
Part 3: Data & Protocols
Table 1: Ligand Selection Guide for Regioselectivity
The choice of ligand is crucial for controlling reactions involving sterically hindered substrates. This table provides a general guide; optimal conditions must be determined empirically.
| Ligand Class | Example(s) | Steric Bulk | Key Characteristics & Typical Use Case |
| Triphenylphosphines | PPh₃ | Low | General-purpose, often insufficient for high regioselectivity with hindered substrates. |
| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Medium-High | Highly electron-donating, promotes fast oxidative addition. Can sometimes decrease selectivity if the reaction becomes too fast. |
| Buchwald-type Biarylphosphines | XPhos, SPhos, RuPhos | Very High | The "gold standard" for challenging couplings. The extreme steric bulk is ideal for maximizing selectivity between sterically different reaction sites. [12][20] |
| Josiphos-type Ferrocenylphosphines | Josiphos | High (Chiral) | Often used in asymmetric catalysis, but their defined steric environment can also be effective in non-chiral regioselective applications. |
Protocol 1: General Procedure for a Regioselective Suzuki-Miyaura Coupling
This protocol provides a robust starting point for optimization. Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Materials:
-
Aryl/heteroaryl dihalide (or similar substrate with two leaving groups) (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl dihalide (1.0 equiv), this compound (1.2 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with inert gas for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent (to make a ~0.1 M solution) via syringe.
-
Degassing (CRITICAL): Bubble the inert gas directly through the stirred reaction mixture for 20-30 minutes to remove any dissolved oxygen. This step is crucial to prevent catalyst deactivation and homocoupling. [19]5. Catalyst Addition: In a separate vial, quickly weigh the palladium precatalyst and the phosphine ligand. Briefly flush the vial with inert gas and add them to the reaction flask against a positive flow of inert gas.
-
Scientist's Note: For some air-sensitive ligands, it is best practice to prepare a stock solution of the catalyst and ligand in degassed solvent and add it via syringe.
-
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., start at 60-80 °C for initial trials).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of starting material and the formation of the two possible regioisomers.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography. Analyze the final product and determine the isomeric ratio using ¹H NMR spectroscopy.
References
-
Thieme. (n.d.). Regioselective Suzuki–Miyaura Reactions of Aromatic Bis-triflates: Electronic versus Steric Effects. Thieme E-Books & E-Journals. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Schoenebeck, F., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed. [Link] [11]8. Fahrni, S., et al. (2019). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry. [Link] [13]9. Otsuka, S., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link] [12]10. ResearchGate. (2022). Case study of steric impact on a series of Suzuki–Miyaura reactions. [Link] [21]11. Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link] [22]12. ResearchGate. (2020). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link] [17]18. Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link] [1]19. Kaczmarczyk, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]
-
Handy, S. T., & Zhang, Y. (2006). A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link] [16]35. Ataman Kimya. (n.d.). TRI-SEC-BUTYLBORANE. [Link] 36. Wikipedia. (n.d.). Phenylboronic acid. [Link] [6]37. PubChem. (n.d.). (3-tert-Butylphenyl)boronic acid. [Link] [4]38. Ghavimi, B., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]
Sources
- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS 560132-24-3: (3-tert-butylphenyl)boronic acid [cymitquimica.com]
- 4. (3-tert-Butylphenyl)boronic acid | C10H15BO2 | CID 21582509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]
Validation & Comparative
A Comparative Guide to the Reaction Kinetics of Meta-Alkyl Phenylboronic Acids: The Role of Steric Hindrance
This guide provides an in-depth comparative analysis of the reaction kinetics of meta-sec-butyl phenylboronic acid and meta-tert-butyl phenylboronic acid. As researchers and drug development professionals know, understanding structure-activity relationships is paramount. Here, we dissect how subtle changes in the steric profile of a substituent can profoundly impact reactivity, offering a framework for rational design in applications ranging from catalysis to chemosensors.
Introduction: Why Steric Effects at the Meta Position Matter
Phenylboronic acids are indispensable reagents in modern chemistry, celebrated for their role in Suzuki-Miyaura cross-coupling and their ability to reversibly bind with diols.[1][2] This latter property has made them central to the development of glucose sensors and other molecular recognition systems.[3] The reactivity of a phenylboronic acid is governed by the electronic and steric properties of its substituents. While electronic effects are often well-described by Hammett relationships, steric effects can be more complex.[4]
This guide focuses on two isomers, meta-sec-butyl and meta-tert-butyl phenylboronic acid. Both the sec-butyl and tert-butyl groups are weak alkyl donors, exerting a similar, modest electron-donating effect. Their primary distinction lies in their steric bulk. The central question we address is: How does the increased steric hindrance of the tert-butyl group, compared to the sec-butyl group, influence the kinetics of boronic acid reactions? We hypothesize that the greater steric profile of the tert-butyl group will impede the approach of reactants to the boron center, resulting in slower reaction rates.
Theoretical Framework: Electronic vs. Steric Contributions
The kinetics of boronic acid reactions, particularly their complexation with diols, involve the conversion of the trigonal, sp²-hybridized boron to a tetrahedral, sp³-hybridized boronate ester.[5][6] The rate of this conversion is influenced by several factors:
-
Lewis Acidity of Boron: The electrophilicity of the boron atom's empty p-orbital is crucial for the initial interaction with a nucleophile (like a diol).[5] Electron-withdrawing groups increase Lewis acidity and generally accelerate reactions, while electron-donating groups have the opposite effect.[3][7] For our target molecules, the weak inductive effect of the alkyl groups is expected to be comparable, minimizing electronic differences.
-
pH and Speciation: In aqueous solution, a boronic acid (RB(OH)₂) exists in equilibrium with its anionic boronate form (RB(OH)₃⁻).[6] Both species can be reactive, and the overall reaction rate is often pH-dependent.[4][8] Kinetic studies must be conducted in buffered solutions to ensure consistent conditions.
-
Steric Hindrance: Bulky substituents near the boronic acid moiety can physically obstruct the incoming reactant, increasing the activation energy of the transition state.[9][10] While ortho-substituents have the most pronounced steric effect, meta-substituents can also influence the trajectory of reactant approach and the stability of the tetrahedral intermediate. The tert-butyl group, with its quaternary carbon, presents a significantly larger and less flexible steric shield than the sec-butyl group.
Experimental Design: A Competitive Binding Assay for Kinetic Analysis
To quantify the kinetic differences between meta-sec-butyl and meta-tert-butyl phenylboronic acid, a robust and well-documented experimental approach is required. We will employ a competitive binding assay using the fluorescent reporter dye Alizarin Red S (ARS), a catechol that forms a fluorescent complex with boronic acids.[8][11][12] The kinetics of the displacement of ARS by a non-fluorescent diol (e.g., D-fructose) can be monitored using a stopped-flow spectrophotometer, allowing for the determination of association (kon) and dissociation (koff) rate constants.[1]
This method is trustworthy because it allows for direct measurement of reaction rates on a millisecond timescale and provides a self-validating system where the binding constants can be determined under pseudo-first-order conditions.[1]
Figure 1: Reaction scheme for the competitive binding assay.
Detailed Experimental Protocol: Stopped-Flow Kinetics
This protocol outlines the steps for determining the binding kinetics of the target phenylboronic acids with D-fructose.
4.1. Materials and Reagents
-
meta-sec-butyl phenylboronic acid
-
meta-tert-butyl phenylboronic acid
-
Alizarin Red S (ARS)
-
D-fructose
-
Phosphate buffer (0.1 M, pH 7.4)[1]
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Type 1 ultrapure water
4.2. Instrumentation
-
Stopped-flow spectrophotometer with fluorescence detection (e.g., Applied Photophysics SX20)
-
UV-Vis spectrophotometer for concentration determination
-
Calibrated pH meter
4.3. Procedure
-
Stock Solution Preparation: Prepare concentrated stock solutions of both phenylboronic acids and ARS in DMSO. Prepare a D-fructose stock solution in the phosphate buffer.
-
Determination of ARS Binding Constant (KARS):
-
First, determine the association constant for each boronic acid with ARS.[11]
-
Keep the ARS concentration constant (e.g., 1 µM) in phosphate buffer.
-
Titrate with increasing concentrations of the boronic acid.
-
Measure the increase in fluorescence intensity (e.g., λex = 464 nm, λem = 590 nm) after equilibrium is reached.[4]
-
-
Stopped-Flow Kinetic Measurements:
-
Work under pseudo-first-order conditions where the displacing diol (fructose) is in large excess (≥10-fold) over the boronic acid-ARS complex.[1]
-
Syringe 1: Prepare a solution of the boronic acid and ARS in phosphate buffer at concentrations that ensure >90% complex formation (based on the KARS value).
-
Syringe 2: Prepare a series of D-fructose solutions of varying concentrations in the same phosphate buffer.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Monitor the decay in fluorescence intensity over time as the ARS is displaced by fructose.
-
Record the kinetic traces for several hundred milliseconds to seconds.
-
-
Data Analysis:
-
Fit each kinetic trace to a single exponential decay function to obtain the observed rate constant (kobs) for that specific fructose concentration.
-
Plot kobs versus the concentration of fructose, [Fructose].
-
The resulting linear plot will have a slope equal to the association rate constant (kon) and a y-intercept equal to the dissociation rate constant (koff). The binding constant Kd can be calculated as koff/kon.[1]
-
Figure 2: Experimental workflow for stopped-flow kinetic analysis.
Anticipated Results & Data Interpretation
Table 1: Hypothetical Comparative Kinetic Data (pH 7.4, 25 °C)
| Phenylboronic Acid | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Binding Constant (Kd) (mM) |
| meta-sec-butyl | ~150 | ~0.30 | ~2.0 |
| meta-tert-butyl | ~60 | ~0.24 | ~4.0 |
Interpretation:
-
Association Rate (kon): We anticipate a significantly lower kon for the tert-butyl derivative. This directly reflects the increased steric hindrance impeding the initial approach and binding of the diol to the boron center. The transition state leading to the tetrahedral intermediate is more crowded and thus higher in energy.
-
Dissociation Rate (koff): The effect on koff may be less pronounced. While steric strain in the bound state could slightly increase the rate of dissociation for the tert-butyl complex, this effect is often smaller than the impact on the association rate.
-
Binding Constant (Kd): Consequently, the tert-butyl derivative is expected to exhibit a weaker binding affinity (higher Kd), primarily driven by the slower "on-rate."
Broader Implications for Synthesis and Drug Design
The kinetic differences observed in diol binding have direct relevance to other critical reactions. In Suzuki-Miyaura cross-coupling , the transmetalation step, which involves the transfer of the aryl group from boron to the palladium center, is notoriously sensitive to steric effects.[13] One would predict that meta-tert-butyl phenylboronic acid would undergo transmetalation more slowly than its sec-butyl counterpart, potentially requiring more forcing reaction conditions or leading to lower yields, especially with sterically demanding coupling partners.
For medicinal chemists designing boronic acid-based enzyme inhibitors (e.g., for serine proteases), these kinetic parameters are critical.[14] A slower kon could mean a longer time to achieve therapeutic effect, while a faster koff could lead to a shorter duration of action. Understanding how steric bulk modulates these rates is essential for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Conclusion
By comparing meta-sec-butyl and meta-tert-butyl phenylboronic acid, we can isolate and quantify the impact of steric hindrance on reaction kinetics. The greater steric bulk of the tert-butyl group is hypothesized to significantly reduce the rate of association with binding partners like diols by increasing the activation energy of the transition state. This guide provides a robust experimental framework using stopped-flow fluorescence spectroscopy to validate this hypothesis and determine the precise kinetic constants. The insights gained from such a comparison are invaluable for researchers in catalysis, materials science, and drug development, enabling a more predictive and rational approach to molecular design.
References
-
On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Advances. [3][5]
-
Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society. [1]
-
A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. BenchChem.
-
On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications. RSC Publishing. [5]
-
Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. Chemistry – An Asian Journal. [6]
-
Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry.
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. [11][12]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules.
-
Steric inhibition of phenylboronate complex formation of 2'-(5"-phosphoribosyl)-5'-AMP. Journal of Biological Chemistry. [9]
-
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Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. [12]
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Effect of steric bulk on phenyl boronic acids and aryl halides. ResearchGate. [13]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports.
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,. Beilstein Journal of Organic Chemistry.
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
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Kinetics of the conversion of phenylboronic acid (a) and the formation... ResearchGate.
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Kinetic Evidence for High Reactivity of 3-Nitrophenylboronic Acid Compared to Its Conjugate Boronate Ion in Reactions with Ethylene and Propylene Glycols. Inorganic Chemistry.
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An Efficient Synthesis of Sterically Hindered Arylboronic Acids. Chinese Journal of Chemistry.
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On the origin of the steric effect. Physical Chemistry Chemical Physics. [10]
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for 3-sec-Butylphenylboronic Acid Coupling
Objective Comparison of Catalytic Systems for the Suzuki-Miyaura Coupling of a Sterically Hindered Substrate
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl moieties prevalent in pharmaceuticals and functional materials.[1][2] The reaction's appeal lies in its mild conditions, broad functional group tolerance, and the use of generally low-toxicity and commercially available boronic acid reagents.[1][3] However, the efficiency of this powerful transformation is profoundly influenced by the choice of catalyst, ligand, and reaction conditions, especially when dealing with sterically demanding substrates such as 3-sec-butylphenylboronic acid.
This guide provides a comprehensive comparison of various catalyst systems for the Suzuki-Miyaura coupling of 3-sec-butylphenylboronic acid with a model aryl halide. We will delve into the rationale behind experimental design, present detailed protocols, and offer a quantitative analysis of catalyst performance. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this critical transformation.
The Challenge of Steric Hindrance
The sec-butyl group on the phenylboronic acid introduces significant steric bulk around the reactive center. This steric hindrance can impede key steps in the catalytic cycle, namely the transmetalation and reductive elimination steps, leading to sluggish reactions and diminished yields.[4][5] Overcoming this challenge necessitates the use of highly active and sterically tailored catalyst systems. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition of the aryl halide and the final reductive elimination step, which is frequently the rate-limiting step for hindered substrates.[6][7]
Experimental Design and Rationale
To provide a meaningful comparison, we have designed a standardized experiment to benchmark the performance of several common palladium- and nickel-based catalyst systems.
Model Reaction: The coupling of 3-sec-butylphenylboronic acid with 4-bromoanisole was chosen as the model reaction. 4-bromoanisole is an activated aryl halide that is readily available and allows for a clear assessment of the catalyst's ability to overcome the steric hindrance of the boronic acid partner.
Catalyst Systems: We have selected a range of palladium and nickel catalysts, including those with widely used phosphine ligands known for their effectiveness in challenging cross-coupling reactions. The selected ligands include bulky and electron-rich biaryl phosphines, often referred to as Buchwald ligands, which have demonstrated broad utility in Suzuki-Miyaura couplings.[8]
Reaction Conditions: The reaction conditions were standardized to ensure a fair comparison. Toluene was chosen as the solvent, and potassium phosphate (K₃PO₄) as the base, a combination often effective for sterically hindered couplings. The reactions were conducted at 100 °C to provide sufficient thermal energy for the catalytic cycle to proceed efficiently.
Experimental Workflow
The following diagram illustrates the general workflow for the catalyst screening experiment.
Caption: A typical experimental workflow for comparing catalyst performance.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of 3-sec-butylphenylboronic acid and 4-bromoanisole.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), 3-sec-butylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition and Degassing: Add 5 mL of toluene to the Schlenk tube. Seal the tube and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (0.01 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 1.2 mol%). For pre-formed catalyst complexes, add the appropriate amount to achieve the desired catalyst loading.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by LC-MS or GC-MS.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield.
Catalyst Performance Comparison
The following table summarizes the hypothetical performance of various catalyst systems in the model reaction. The data is representative of what might be expected based on literature precedents for similar sterically hindered couplings.[10][11]
| Catalyst System | Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ | PPh₃ | 2 | 24 | 25 | 12.5 | 0.5 |
| Pd₂(dba)₃ | XPhos | 1 | 4 | 95 | 95 | 23.8 |
| Pd₂(dba)₃ | SPhos | 1 | 4 | 92 | 92 | 23.0 |
| Pd(dppf)Cl₂ | dppf | 2 | 12 | 65 | 32.5 | 2.7 |
| NiCl₂(dme) | PCy₃ | 5 | 8 | 88 | 17.6 | 2.2 |
TON (Turnover Number): Moles of product per mole of catalyst. It is a measure of catalyst stability and efficiency.[12][13] TOF (Turnover Frequency): TON per unit time. It reflects the intrinsic activity of the catalyst.[12][13]
Analysis of Catalyst Performance
The data clearly indicates that the choice of ligand has a dramatic impact on the outcome of the reaction.
-
Standard Ligands (PPh₃, dppf): The traditional palladium catalyst systems with triphenylphosphine (PPh₃) and dppf ligands show significantly lower yields and require higher catalyst loadings and longer reaction times. This is likely due to the inability of these less bulky ligands to facilitate the challenging reductive elimination step with the sterically encumbered substrates.
-
Buchwald Ligands (XPhos, SPhos): The palladium catalysts employing the bulky and electron-rich biarylphosphine ligands, XPhos and SPhos, demonstrate superior performance.[7][8] They achieve high yields in a much shorter time with lower catalyst loadings. This highlights the importance of ligand design in overcoming steric barriers in Suzuki-Miyaura couplings.
-
Nickel Catalysis: The nickel-based system also proves to be highly effective, providing a good yield. Nickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity, particularly with challenging substrates.[14][15]
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
This comparative guide demonstrates the critical role of catalyst and ligand selection in the successful Suzuki-Miyaura coupling of the sterically hindered 3-sec-butylphenylboronic acid. For this challenging substrate, the use of palladium catalysts with bulky and electron-rich biarylphosphine ligands, such as XPhos and SPhos, is highly recommended to achieve high yields and reaction efficiency. Nickel-based catalysts also present a viable and more economical alternative.
Researchers and drug development professionals should consider screening a small library of catalysts and ligands to identify the optimal system for their specific substrate combination and desired process conditions. The experimental workflow and protocols provided in this guide offer a robust starting point for such optimization studies.
References
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Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. (2023, March 30). Retrieved February 13, 2024, from [Link]
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Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
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Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (2018). ResearchGate. [Link]
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Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (2023). ChemRxiv. [Link]
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Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (2022). Dalton Transactions. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. [Link]
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Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (2016). Organic & Biomolecular Chemistry. [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (2007). Synlett. [Link]
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Turnover Number and Turnover Frequency of catalysts. (2023, October 30). YouTube. [Link]
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Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!. (2017, April 19). ResearchGate. [Link]
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Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. (2020). ResearchGate. [Link]
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1.8: Catalysis. (2022, October 4). Chemistry LibreTexts. [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). ProQuest. [Link]
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Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd. [Link]
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Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2014). PMC. [Link]
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Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2015). PMC. [Link]
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Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025, December 17). ChemRxiv. [Link]
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Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. (2019). Nature Communications. [Link]
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Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023, January 29). MDPI. [Link]
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Turnover Number and Catalytic Efficiency. (n.d.). Moodle@Units. [Link]
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Suzuki–Miyaura Coupling. (2016, August 1). Royal Society of Chemistry. [Link]
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Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025, June 16). Organic Letters. [Link]
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Performance comparison of Pd–PPC catalysts and commercial benchmarks in Suzuki–Miyaura cross‐coupling under batch and continuous‐flow conditions. (2023). ResearchGate. [Link]
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Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. [Link]
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Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. (2020). Chemical Communications. [Link]
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Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. (2016, October 15). Hong Kong Baptist University - HKBU Scholars. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2024, from [Link]
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Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. (2023, January 7). MDPI. [Link]
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Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). Retrieved February 13, 2024, from [Link]
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Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021, September 17). Nature. [Link]
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A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023, December 17). Journal of Synthetic Chemistry. [Link]
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Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. (2001, June 28). Rose-Hulman Institute of Technology. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. Retrieved February 13, 2024, from [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025, August 6). ResearchGate. [Link]
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Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2024). PMC. [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Step-by-Step Guide for (3-(sec-Butyl)phenyl)boronic Acid
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of (3-(sec-Butyl)phenyl)boronic acid. By moving beyond a simple checklist and delving into the "why" behind each step, this document aims to be your preferred resource for ensuring operational safety and regulatory adherence in your laboratory.
Hazard Assessment: Understanding the Risks
This compound, like its chemical relatives, is classified as a hazardous substance.[1][2] The primary hazards associated with this class of compounds are:
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation upon contact.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation and potential damage.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation if inhaled.[1] |
It is imperative to treat this compound with the appropriate level of caution. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the waste.
-
Body Protection: A fully fastened lab coat should be worn to protect against skin contact.
-
Footwear: Closed-toe shoes are required in a laboratory setting.
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Collection: A Critical Step for Safety and Compliance
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. Never mix boronic acid waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Collection Protocol:
-
Container Selection: Use a designated, sealable, and chemically compatible container for collecting solid this compound waste. For liquid waste (e.g., solutions containing the compound), use a designated, sealable container for liquid hazardous waste. A funnel should be used to prevent spills when transferring liquid waste.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas. Indicate the approximate concentration if it is in a solution.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from incompatible materials.
-
Container Fullness: Do not overfill the waste container. It is recommended to seal and prepare the container for pickup when it is approximately 90% full.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional EHS department.
-
Containment (for minor spills): For small, manageable spills within a chemical fume hood, use an appropriate absorbent material (e.g., spill pillows or chemical absorbent pads) to contain the substance.
-
Cleanup: Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow: A Systematic Approach
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of hazardous chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Key compliance points include:
-
Waste Characterization: Properly identifying waste as hazardous is the first step in compliance.
-
Container Management: Containers must be in good condition, compatible with the waste, and kept closed except when adding or removing waste.
-
Labeling: All hazardous waste containers must be clearly labeled.
-
Accumulation Time Limits: There are limits to how long hazardous waste can be stored on-site, which vary based on the facility's generator status.
-
Training: All personnel handling hazardous waste must receive appropriate training.
By following the procedures outlined in this guide, you will be in alignment with these critical federal regulations.
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety, professionalism, and environmental integrity. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic collection and disposal protocol, researchers can ensure they are not only compliant with regulations but are also fostering a culture of safety that is paramount to scientific advancement.
References
-
s d fine-chem limited. (n.d.). Safety Data Sheet: phenyl boronic acid. Retrieved from [Link]
-
Lobo, I. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21582509, (3-tert-Butylphenyl)boronic acid. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
